Structural Differentiation: Chlorophenyl vs. Trifluoromethylphenyl Ring‑B Substitution
Meis‑IN‑2 bears a 3‑chlorophenyl substituent on ring B (N‑(3‑chlorophenyl)benzamide), whereas MEIS‑IN‑1 carries a 3‑trifluoromethylphenyl group and MEIS‑IN‑3 is a des‑halogen analogue with only a phenyl ring. The Turgutalp SAR study identified the ring‑B meta‑position as a critical determinant of MEIS1 inhibitory potency; eleven compounds with diverse ring‑B substituents displayed a measurable spread in activity against the MEIS‑luciferase reporter and in regulation of Meis1, Hif‑1α and p21 target genes [1]. The chlorine atom in Meis‑IN‑2 lowers the compound’s cLogP relative to the ‑CF₃ analogue (computed XLogP3‑AA = 4.2 for Meis‑IN‑2; calculated values for MEIS‑IN‑1 are expected to be > 4.5 based on the additional fluorine atoms), which may favour aqueous solubility and reduce non‑specific protein binding in cellular assays [1][2].
| Evidence Dimension | Ring‑B substituent identity and computed lipophilicity |
|---|---|
| Target Compound Data | 3‑chlorophenyl; Computed XLogP3‑AA = 4.2; H‑bond donor count = 2; H‑bond acceptor count = 4 [2] |
| Comparator Or Baseline | MEIS‑IN‑1: 3‑trifluoromethylphenyl (higher lipophilicity, additional H‑bond acceptors). MEIS‑IN‑3: unsubstituted phenyl (lower halogen‑bonding potential). |
| Quantified Difference | Δ H‑bond acceptor count = −1 vs. MEIS‑IN‑1; predicted Δ cLogP ≈ −0.3 to −0.5 units vs. MEIS‑IN‑1 |
| Conditions | In silico computed descriptors (PubChem, XLogP3‑AA); structural assignment from Turgutalp et al. J Med Chem 2021 |
Why This Matters
Lipophilicity differences driven by halogen identity directly impact aqueous solubility and non‑specific binding, making Meis‑IN‑2 a preferable choice for in‑vitro assays where high‑lipophilicity artefacts (e.g., membrane accumulation) must be minimised.
- [1] Turgutalp B, Uslu M, Helvacioglu S, Charehsaz M, Gurdal EE, Sippl W, Kocabas F, Yarim M. Lead Optimization and Structure-Activity Relationship Studies on Myeloid Ecotropic Viral Integration Site 1 Inhibitor. J Med Chem. 2021;64(19):14448–14464. View Source
- [2] PubChem. Meis‑IN‑2 Compound Summary. CID 162640903. View Source
